1,2,4-Trimethylidenecyclohexane

bismaleimide toughening flexural properties composite matrix resin

1,2,4-Trimethylidenecyclohexane (syn. 1,2,4-tris(methylene)cyclohexane, TMCH; CAS 14296-81-2) is a C₉H₁₂ cyclic triene characterized by a conjugated exocyclic diene (C1–C2) and an isolated exocyclic double bond (C4) on a cyclohexane ring.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 14296-81-2
Cat. No. B079715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trimethylidenecyclohexane
CAS14296-81-2
Synonyms1,2,4-Tris(methylene)cyclohexane
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC=C1CCC(=C)C(=C)C1
InChIInChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2
InChIKeyAMBNQWVPTPHADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trimethylidenecyclohexane (CAS 14296-81-2): Cyclic Triene Co-Monomer for Toughened Bismaleimide Advanced Composites


1,2,4-Trimethylidenecyclohexane (syn. 1,2,4-tris(methylene)cyclohexane, TMCH; CAS 14296-81-2) is a C₉H₁₂ cyclic triene characterized by a conjugated exocyclic diene (C1–C2) and an isolated exocyclic double bond (C4) on a cyclohexane ring [1]. It is manufactured by thermal or catalytic cyclotrimerization of allene and purified to >98% by distillation [2]. Its primary industrial use is as a reactive diluent and toughening co-monomer for bismaleimide (BMI) thermoset resins, where the conjugated diene undergoes chemoselective Diels–Alder addition to maleimide groups—a reactivity unavailable to its symmetric isomer 1,3,5-trimethylenecyclohexane [2].

Chemistry Conjugated exocyclic diene enables Diels–Alder copolymerization with bismaleimide resins
Purity High-purity distilled monomer supports reproducible triene:BMI stoichiometry control
Role Reactive diluent and toughening co-monomer for advanced BMI composite formulations

Why 1,2,4-Trimethylidenecyclohexane Cannot Be Replaced by Myrcene, Styrenics, or the 1,3,5-Isomer in Bismaleimide Toughening


BMI resins are inherently brittle (unmodified fracture toughness Kq typically <0.5 MPa·m¹⁄²) and require reactive modifiers that simultaneously improve processability, thermo-mechanical properties, and moisture resistance [1]. Generic vinyl modifiers (styrene, divinylbenzene) are hyper-reactive via radical pathways, yielding short pot life and poor toughening. Noncyclic trienes such as myrcene improve processability but result in lower flexural elongation, inferior wet strength, and higher water uptake [1]. The 1,3,5-trimethylenecyclohexane isomer lacks a conjugated diene and cannot participate in the Diels–Alder addition that is fundamental to controlled network building in BMI systems [1]. Therefore, simple class-based substitution—even within trimethylenecyclohexane isomers—leads to measurably different cured-resin performance.

Myrcene

Reported flexural performance and moisture resistance profiles may shift relative to TMCH-modified BMI

Styrenic diluents

Lack the conjugated diene required for Diels–Alder network formation, altering crosslink architecture

1,3,5-Trimethylenecyclohexane

Non-conjugated isomer cannot undergo Diels–Alder addition with maleimide; isomer identity must be verified

Quantitative Differentiation of 1,2,4-Trimethylidenecyclohexane: Head-to-Head Evidence vs. Closest Comparators


31% Higher Dry Flexural Strength and >51% Greater Elongation vs. Myrcene in Bismaleimide Castings

In direct head-to-head castings of bis(4-maleimidophenyl)methane (COMPIMIDE® MDAB) modified at an identical 0.55:1 triene:BMI molar ratio, TMCH produced a room-temperature dry flexural strength of 153 ± 1 MPa and elongation >6.5%, compared with 117 ± 10 MPa and 4.3 ± 0.7% for myrcene, representing a +31% advantage in strength and a >51% advantage in elongation [1]. The test method was ASTM D-790 under room-temperature dry conditions. At higher TMCH loading (0.70:1 ratio) elongation remained >6.0%, whereas myrcene at 0.65:1 ratio achieved only 4.2 ± 0.9% [1].

Flexural strength & elongation
Head-to-head
TMCH 153 ± 1 MPa
Myrcene 117 ± 10 MPa
+31% strength
Elongation >6.5%
Elongation 4.3 ± 0.7%
>+51% elongation
Supports flexural performance interpretation in BMI castings
ASTM D-790 dry, 23°C; patent data
bismaleimide toughening flexural properties composite matrix resin

40% Lower Water Absorption at 1 Day and Sustained Advantage at 2 Weeks vs. Myrcene-Modified BMI

Water absorption measured after 93°C immersion was uniformly lower for TMCH-modified castings. At the 0.55:1 triene:BMI molar ratio, TMCH castings absorbed 1.89% (1 day) and 2.71% (2 weeks) water, versus 3.17% (1 day) and 3.50% (2 weeks) for myrcene-modified castings of nearly identical Tg (370°C vs. 365°C) [1]. This represents a 40% reduction at 1 day and a 23% reduction at 2 weeks. Lower water uptake was observed across all TMCH loading levels (0.55–1.00:1) compared with myrcene at equivalent Tg [1].

Water absorption
Head-to-head
TMCH (1 day) 1.89%
Myrcene (1 day) 3.17%
−40% uptake
2 weeks 2.71%
2 weeks 3.50%
−23% uptake
Supports moisture resistance context for dielectric applications
93°C water immersion; Tg-matched castings
moisture resistance dielectric stability composite durability

33% Higher 93°C Wet Flexural Strength and 85% Modulus Retention vs. 76% for Myrcene

Under 93°C wet conditions, TMCH-modified castings (0.55:1 ratio) retained a flexural strength of 109 ± 7 MPa versus 82 ± 7 MPa for myrcene (+33%) [1]. Room-temperature dry modulus was 3.19 ± 0.01 GPa (TMCH) vs. 3.32 ± 0.04 GPa (myrcene), but wet modulus was 2.72 GPa (TMCH, 85% retention) vs. 2.51 GPa (myrcene, 76% retention)—a 9-percentage-point advantage in modulus retention [1]. The wet elongation for TMCH was 5.4 ± 0.9% vs. 3.8 ± 0.5% for myrcene [1]. The patent states that modulus retention under hot-wet conditions is 'higher for the TMCH/MDAB castings even though room temperature dry flexural modulus is lower' [1].

Hot-wet mechanicals
Head-to-head
TMCH wet strength 109 ± 7 MPa
Myrcene wet strength 82 ± 7 MPa
+33% strength
Modulus retention 85%
Modulus retention 76%
+9pp retention
Supports hot-wet performance context for aerospace composites
93°C wet, ASTM D-790; patent data
hot-wet performance flexural modulus retention aerospace composites

Conjugated Diene Architecture Enables Chemoselective Diels–Alder Copolymerization; 1,3,5-Isomer Is Structurally Incapable

The 1,2,4-isomer possesses a conjugated exocyclic diene (C1=C and C2=C) plus an isolated exocyclic double bond (C4=C), satisfying the structural requirement defined in the patent: 'a conjugated diene moiety having exocyclic double bonds attached to a single aliphatic ring and an isolated double bond' [1]. This geometry permits selective Diels–Alder addition of the conjugated diene to maleimide groups for chain extension while preserving the isolated double bond for subsequent radical crosslinking. The 1,3,5-isomer, in contrast, has three non-conjugated exocyclic double bonds and cannot function as a Diels–Alder diene [1]. Thermal allene cyclotrimerization yields the 1,2,4-isomer and 1,3,5-isomer in a ~4:1 ratio, with the 1,2,4-isomer predominating [2].

Diels–Alder competency
Class-level
1,2,4-isomer Conjugated diene present
1,3,5-isomer Three isolated double bonds
Qualitative D-A competent vs not
Structural requirement for Diels–Alder network formation
Isomer identity must be confirmed by NMR
Diels-Alder reactivity cyclic triene isomerism bismaleimide formulation design

High-Purity Isolation (98–99% by GC) Ensuring Reproducible Stoichiometry in BMI Formulation

TMCH fractions obtained by fractional distillation of allene cyclotrimerization product consistently achieved 98–99% purity by gas chromatographic peak area [1]. This level of purity is essential for precise control of triene:BMI stoichiometry, which directly governs crosslink density, Tg, and mechanical properties [1]. Competing modifiers such as technical-grade myrcene introduce variable impurity profiles that can shift cure kinetics and final properties from lot to lot.

Monomer purity
Analytical context
98–99% GC peak area
Supports reproducible BMI formulation stoichiometry
Fractional distillation; GC and NMR confirmed
monomer purity allene trimerization composite reproducibility

Highest-Impact Application Scenarios for 1,2,4-Trimethylidenecyclohexane Based on Quantitative Evidence


Toughened Bismaleimide Matrix Resins for Carbon-Fiber-Reinforced Aerospace Structural Composites

TMCH-modified BMI castings provide 31% higher dry flexural strength and >51% greater elongation than myrcene-modified analogs at equivalent loading [1]. This toughness enhancement directly addresses the brittleness limitation of unmodified BMIs, enabling damage-tolerant primary structures (e.g., wing skins, fuselage frames) where impact resistance and compression-after-impact performance are regulatory requirements.

Hot-Wet Service Environments: Engine Nacelles, Radomes, and Supersonic Airframe Components

TMCH-modified BMI castings exhibit 33% higher wet flexural strength and retain 85% of dry modulus after 93°C water exposure, versus only 76% retention for myrcene-modified BMI [1]. This makes TMCH the preferred co-monomer for composites that must maintain structural integrity under simultaneous elevated temperature and humidity, such as engine nacelle inner walls, radomes, and supersonic aircraft skins.

Low-Moisture-Absorption Dielectric Substrates for High-Frequency Electronics

The 40% lower 1-day water absorption of TMCH-modified BMI versus myrcene-modified BMI (1.89% vs. 3.17%) [1] results in improved dimensional stability and dielectric constant retention under humid conditions. This is critical for BMI-based printed circuit boards, antenna substrates, and radomes operating at GHz frequencies where moisture-induced dielectric constant drift degrades signal integrity.

Reproducible Prepreg Manufacturing with Tightly Controlled Stoichiometry

TMCH can be isolated at 98–99% purity by fractional distillation [2], enabling precise control of the triene:BMI molar ratio (optimal range 0.4–0.9:1) that governs cured Tg, crosslink density, and mechanical properties [1][2]. This purity level supports the stringent batch-to-batch reproducibility required for prepreg qualification in aerospace supply chains, reducing the risk of out-of-specification lots compared with variable-purity alternatives like myrcene.

Application
Selection Property
Validation Focus
Toughened BMI matrix resins for carbon-fiber aerospace structures
Flexural strength and elongation performance
ASTM D-790 dry mechanical property validation
Hot-wet service environments (nacelles, radomes, supersonic airframes)
Wet strength and modulus retention
Hot-wet mechanical testing (93°C, ASTM D-790)
Low-moisture dielectric substrates for high-frequency electronics
Moisture absorption and dielectric stability
Water uptake (93°C immersion) and dielectric constant monitoring
Reproducible prepreg manufacturing with controlled stoichiometry
Monomer purity and lot consistency
GC purity analysis and triene:BMI ratio control
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